4-ethoxycarbonyl-1H-indole-6-carboxylate
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Overview
Description
4-ethoxycarbonyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxycarbonyl-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include ethyl 4-oxo-4-phenylbutanoate and phenylhydrazine, with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-ethoxycarbonyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-6-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-ethoxycarbonyl-1H-indole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethoxycarbonyl-1H-indole-6-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression. This compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carboxaldehyde: Studied for its anticancer activity.
Uniqueness
4-ethoxycarbonyl-1H-indole-6-carboxylate stands out due to its specific ester and carboxylate functional groups, which confer unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10NO4- |
---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
4-ethoxycarbonyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-5-7(11(14)15)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3,(H,14,15)/p-1 |
InChI Key |
OQSYZAVLPRNTNN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=CC(=C1)C(=O)[O-] |
Origin of Product |
United States |
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